molecular formula C12H9Br2NO2 B11776685 Ethyl 4,7-dibromoquinoline-3-carboxylate

Ethyl 4,7-dibromoquinoline-3-carboxylate

Cat. No.: B11776685
M. Wt: 359.01 g/mol
InChI Key: FSFJYSVSEYSDHN-UHFFFAOYSA-N
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Description

Ethyl 4,7-dibromoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Br2NO2 It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities

Preparation Methods

The synthesis of Ethyl 4,7-dibromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the Friedlander condensation, where an aromatic o-aminoaldehyde or ketone reacts with a carbonyl compound containing reactive α-methylene functionality. The reaction conditions often involve the use of metal salts, Lewis acids, or Brønsted acid catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4,7-dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4,7-dibromoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4,7-dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4,7-dibromoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

ethyl 4,7-dibromoquinoline-3-carboxylate

InChI

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3

InChI Key

FSFJYSVSEYSDHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)Br

Origin of Product

United States

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